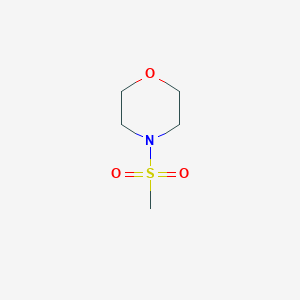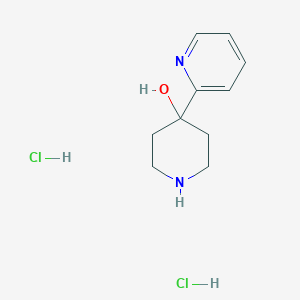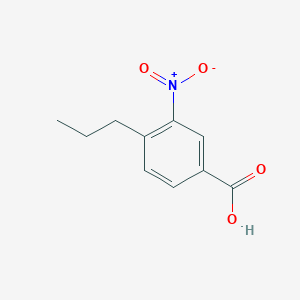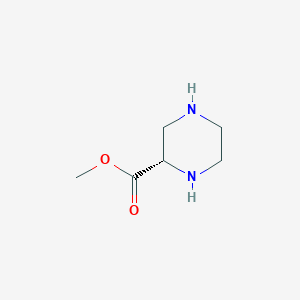
Methyl 2-(4-chloro-2-nitrophenyl)acetate
Descripción general
Descripción
Methyl 2-(4-chloro-2-nitrophenyl)acetate (MCNP) is an organic compound that has been widely studied for its various applications in scientific research. It is a colorless solid that is soluble in organic solvents, and is produced by the reaction of 4-chloro-2-nitrobenzaldehyde and methyl acetate. MCNP has a wide range of applications in biochemistry, physiology, and pharmacology due to its ability to act as a substrate for enzymes and other proteins.
Aplicaciones Científicas De Investigación
Chemical Structure and Conformation
Methyl 2-(4-chloro-2-nitrophenyl)acetate is structurally related to compounds like 2-Chloro-N-(3-methylphenyl)acetamide. Studies on such compounds reveal insights into their conformation and molecular geometry, which are crucial for understanding their chemical behavior and potential applications. For instance, in the case of 2-Chloro-N-(3-methylphenyl)acetamide, the conformation of the N—H bond is syn to the meta-methyl group, a feature that could influence the chemical and physical properties of related compounds like Methyl 2-(4-chloro-2-nitrophenyl)acetate (B. Gowda et al., 2007).
Biological and Pharmacological Properties
Compounds with structural similarities to Methyl 2-(4-chloro-2-nitrophenyl)acetate have been studied for their biological activities. For instance, nitrosubstituted acyl thioureas, which bear some resemblance in their nitro-substitution patterns, show potential anti-cancer properties through DNA interaction studies, as well as possessing antioxidant, cytotoxic, antibacterial, and antifungal activities (Shaista Tahir et al., 2015).
Applications in Chemistry and Material Science
- Esterase Activity Assays : Compounds like p-Nitrophenyl acetate, closely related to Methyl 2-(4-chloro-2-nitrophenyl)acetate, are used in biochemical assays for esterase activity. They serve as substrates for esterases, enzymes that play significant roles in various biological processes (Michael N. Levine et al., 2008).
- Synthesis of Bioactive Compounds : Studies on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, which share structural features with Methyl 2-(4-chloro-2-nitrophenyl)acetate, highlight its potential use in creating bioactive compounds for pharmaceutical applications (U. Trstenjak et al., 2013).
Photophysical and Electrochemical Properties
- Electrochromic Devices : Similar compounds like a mixture of isomers containing nitrophenyl groups have been used in the synthesis of soluble conducting polymers for electrochromic devices. These materials have applications in smart windows, displays, and other electronic devices (Serhat Variş et al., 2006).
- Nonlinear Optical Properties : Hydrazones structurally related to Methyl 2-(4-chloro-2-nitrophenyl)acetate have been synthesized and studied for their nonlinear optical properties, indicating potential use in optical device applications like optical limiters and switches (K. Naseema et al., 2010).
Propiedades
IUPAC Name |
methyl 2-(4-chloro-2-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-3-7(10)5-8(6)11(13)14/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDKYKOCWWWBJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449296 | |
| Record name | Methyl 2-(4-chloro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-2-nitrophenyl)acetate | |
CAS RN |
147124-37-6 | |
| Record name | Methyl 2-(4-chloro-2-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)





![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)


![2-[3-(Trifluoromethyl)phenyl]propan-2-amine](/img/structure/B177808.png)